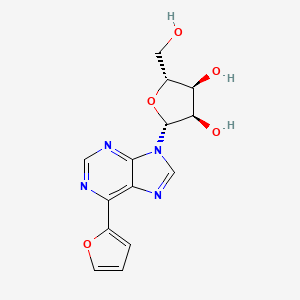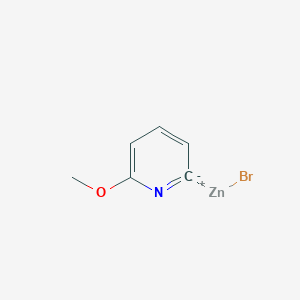
5-Ethoxycarbonyl-2-thienylzinc bromide
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
5-Ethoxycarbonyl-2-thienylzinc bromide is a specialized organozinc compound Organozinc compounds are generally known to participate in various organic reactions, acting as nucleophiles or bases .
Mode of Action
Organozinc compounds are typically involved in nucleophilic addition reactions to carbonyl groups . They can also participate in cross-coupling reactions, which are widely used in the synthesis of complex organic molecules .
Biochemical Pathways
Organozinc compounds are often used in the synthesis of various organic compounds, suggesting that they may influence a wide range of biochemical pathways depending on the specific context .
Pharmacokinetics
As a rule, the pharmacokinetic properties of a compound depend on its chemical structure and the biological system in which it is used .
Result of Action
As an organozinc compound, it is likely involved in the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as it is typically stored at 2-8°C . Furthermore, its reactivity may be influenced by the presence of other substances in the reaction environment .
Méthodes De Préparation
The synthesis of 5-Ethoxycarbonyl-2-thienylzinc bromide typically involves the reaction of 5-ethoxycarbonyl-2-thiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF) . The reaction is usually carried out under an inert atmosphere to prevent oxidation. The compound can also be prepared by reacting 5-ethoxycarbonyl-2-thiophenyl bromide with zinc bromide .
Analyse Des Réactions Chimiques
5-Ethoxycarbonyl-2-thienylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for cross-coupling and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reactants used but generally involve the formation of new carbon-carbon or carbon-heteroatom bonds .
Applications De Recherche Scientifique
5-Ethoxycarbonyl-2-thienylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is used in the preparation of materials with specific electronic properties, such as conductive polymers.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving sulfur-containing compounds.
Comparaison Avec Des Composés Similaires
5-Ethoxycarbonyl-2-thienylzinc bromide can be compared with other organozinc compounds such as:
2-Thienylzinc bromide: Similar in structure but lacks the ethoxycarbonyl group, making it less versatile in certain reactions.
Phenylzinc bromide: Used in similar cross-coupling reactions but with different reactivity and selectivity profiles.
5-Ethoxycarbonyl-2-furylzinc chloride: Another organozinc compound with a different heterocyclic ring, offering different electronic properties and reactivity.
The uniqueness of this compound lies in its combination of the ethoxycarbonyl group and the thiophene ring, which provides specific reactivity and selectivity in organic synthesis .
Propriétés
IUPAC Name |
bromozinc(1+);ethyl 2H-thiophen-2-ide-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.BrH.Zn/c1-2-9-7(8)6-4-3-5-10-6;;/h3-4H,2H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPILNMHJDQSAK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[C-]S1.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2SZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1,3-bis(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3262127.png)


![2-tert-Butyl-6-[(pentafluoroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B3262141.png)




![6-Nitrobenzo[A]pyrene-D11](/img/structure/B3262177.png)


![7-Bromobenzo[c][1,2,5]thiadiazole-4-carboxylic acid](/img/structure/B3262218.png)

